- Preparation of heterocyclic compounds as EGFR proteolysis targeting chimeric molecules and associated methods of use, World Intellectual Property Organization, , ,
Cas no 932741-19-0 (Propargyl-PEG3-amine)

Propargyl-PEG3-amine structure
상품 이름:Propargyl-PEG3-amine
CAS 번호:932741-19-0
MF:C9H17NO3
메가와트:187.236182928085
MDL:MFCD20720810
CID:4660099
PubChem ID:57871953
Propargyl-PEG3-amine 화학적 및 물리적 성질
이름 및 식별자
-
- Propargyl-PEG3-amine
- Propargyl-PEG3-N3
- Propyne-PEG3-NH2
- 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine
- Ethanamine, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-
- Propyne-PEG3-amine
- Propargyl-PEG3-NH2
- 2-[2-[2-(prop-2-ynyloxy)ethoxy]ethoxy]ethanamine
- 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)prop-1-yne
- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine (ACI)
- 932741-19-0
- SY273036
- HC inverted exclamation markOC-CH2-PEG3-NH2
- MFCD20720810
- DB-163690
- AKOS040743800
- Alkyne-PEG3-amine
- C90692
- HY-140033
- BS-33229
- SCHEMBL4122804
- EN300-1602486
- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine
- Alkyne-PEG3-NH2
- R01-0251
- BP-21683
- MREICTHRFCQNJR-UHFFFAOYSA-N
- CS-0114325
- Alkyne-PEG3-N3
- 932741-18-9
- LCZC2646
- 3-{2-[2-(2-AMINOETHOXY)ETHOXY]ETHOXY}PROP-1-YNE
-
- MDL: MFCD20720810
- 인치: 1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2
- InChIKey: MREICTHRFCQNJR-UHFFFAOYSA-N
- 미소: O(CCOCC#C)CCOCCN
계산된 속성
- 정밀분자량: 187.12084340 g/mol
- 동위원소 질량: 187.12084340 g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 9
- 복잡도: 141
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 53.7
- 분자량: 187.24
- 소수점 매개변수 계산 참조값(XlogP): -1
실험적 성질
- 밀도: 1.0±0.1 g/cm3
- 비등점: 267.4±25.0 °C at 760 mmHg
- 플래시 포인트: 114.0±16.8 °C
- 증기압: 0.0±0.5 mmHg at 25°C
Propargyl-PEG3-amine 보안 정보
- 신호어:warning
- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propargyl-PEG3-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-1g |
Propargyl-PEG3-amine |
932741-19-0 | 98% | 1g |
¥567.00 | 2024-04-24 | |
Chemenu | CM340080-1g |
Propargyl-PEG3-amine |
932741-19-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1054439-5g |
Propargyl-peg3-amine |
932741-19-0 | 97% | 5g |
$240 | 2024-06-06 | |
MedChemExpress | HY-140033-50mg |
Propargyl-PEG3-amine |
932741-19-0 | ≥98.0% | 50mg |
¥100 | 2024-07-20 | |
eNovation Chemicals LLC | Y1054439-1g |
Propargyl-peg3-amine |
932741-19-0 | 97% | 1g |
$95 | 2024-06-06 | |
Bestfluorodrug | YFL00286-5.0g |
2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-amine |
932741-19-0 | 97% | 5.0g |
¥4630 | 2023-01-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-250mg |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 250mg |
¥184.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-250mg |
Propargyl-PEG3-amine |
932741-19-0 | 98% | 250mg |
¥248.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-1g |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 1g |
¥362.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-100mg |
PRopargyl-PEG3-amine |
932741-19-0 | 97% | 100mg |
¥137.0 | 2024-07-19 |
Propargyl-PEG3-amine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; overnight, 45 °C
참조
- Structure-Based Tetravalent Zanamivir with Potent Inhibitory Activity against Drug-Resistant Influenza VirusesJournal of Medicinal Chemistry, 2016, 59(13), 6303-6312,
합성 방법 3
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
참조
- Functional PLA-PEG copolymers, the nanoparticles thereof, their preparation and use for targeted drug delivery and imaging, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran , Water
참조
- Synthesis of Novel Glycolipid Agonists of the Protein CD1d2010, , ,,
합성 방법 5
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran , Water ; rt
참조
- Design and synthesis of protoporphyrin IX/vitamin B12 molecular hybrids via CuAAC reactionJournal of Porphyrins and Phthalocyanines, 2013, 17(1-2), 104-117,
합성 방법 6
반응 조건
1.1 Reagents: Potassium phthalimide Catalysts: Potassium iodide Solvents: Ethanol , Dimethylformamide ; overnight, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux
1.4 Reagents: Sodium hydroxide ; pH 12
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux
1.4 Reagents: Sodium hydroxide ; pH 12
참조
- 18F-Radiolabeling, Preliminary Evaluation of Folate-pHPMA Conjugates via PETMacromolecular Bioscience, 2014, 14(10), 1396-1405,
합성 방법 7
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt
참조
- Ligand-drug conjugate including linker having tris structure, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water ; 36 h, rt
1.2 Reagents: Water ; 36 h, rt
참조
- Construction of di-scFv through a trivalent alkyne-azide 1,3-dipolar cycloadditionChemical Communications (Cambridge, 2007, (7), 695-697,
합성 방법 9
반응 조건
참조
- Antibody drug conjugates comprising toxins with polar groups and uses thereof, United States, , ,
합성 방법 10
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2.5 h, rt; rt → 30 °C; overnight, 30 °C
1.2 Reagents: Water ; 25 h, 30 °C
1.2 Reagents: Water ; 25 h, 30 °C
참조
- Photo-Click Immobilization of Carbohydrates on Polymeric Surfaces: A Quick Method to Functionalize Surfaces for Biomolecular Recognition StudiesBioconjugate Chemistry, 2009, 20(12), 2364-2370,
합성 방법 11
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 5 min, rt; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
참조
- Preparation of protein-active conjugates, especially drug-prenylated antibody conjugates, useful in the treatment of neoplasm and in the delivery to cancer target cells, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Solvents: Water ; 12 h, rt
1.2 Solvents: Water ; 12 h, rt
참조
- Preparation of nitriles such as 3-arylacrylonitrile and 3-heteroarylacrylonitrile derivatives as amyloid targeting agents and methods of using them for detection or treatment of diseases associated with an amyloid or amyloid like proteins, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Water ; overnight, rt → 50 °C
1.2 Solvents: Water ; overnight, rt → 50 °C
참조
- Triazole substituted imidazoquinolines, conjugates thereof as immune response modifiers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate , Water ; overnight, 0 °C → rt
참조
- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
참조
- H-Rubies, a new family of red emitting fluorescent pH sensors for living cellsChemical Science, 2015, 6(10), 5928-5937,
합성 방법 16
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 48 d, rt
1.2 Reagents: Water ; 48 h, rt
1.2 Reagents: Water ; 48 h, rt
참조
- A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid ScreeningMolecules, 2013, 18(9), 11639-11657,
합성 방법 17
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt
참조
- Preparation of pyrrolobenzodiazepine dimer precursor and ligand-linker conjugate compound thereof for treatment of proliferative disorder, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 3.5 h, rt
참조
- Glycosylated polypeptide and its preparing method and application, China, , ,
합성 방법 19
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
참조
- A MedChem toolbox for cereblon-directed PROTACsMedChemComm, 2019, 10(6), 1037-1041,
Propargyl-PEG3-amine Raw materials
Propargyl-PEG3-amine Preparation Products
Propargyl-PEG3-amine 관련 문헌
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
932741-19-0 (Propargyl-PEG3-amine) 관련 제품
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- 1261607-49-1(4-Chloro-3-nitro-5-(2,4,5-trichlorophenyl)pyridine)
- 1261494-30-7(4-(Difluoromethyl)-3-methoxy-4'-(trifluoromethyl)biphenyl)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1796947-96-0(4-(4-Fluorophenyl)-N-[1-(tetrahydro-3-furanyl)-1H-pyrazol-4-yl]-1H-pyrrole-2-carboxamide)
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- 2648956-87-8(methyl1-(1,2,4-oxadiazol-3-yl)ethylamine hydrochloride)
추천 공급업체
Amadis Chemical Company Limited
(CAS:932741-19-0)Propargyl-PEG3-amine

순결:99%/99%
재다:5g/25g
가격 ($):364.0/1273.0